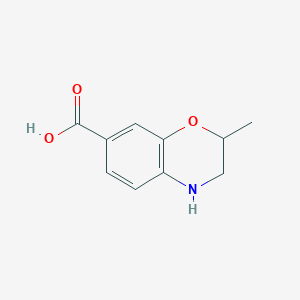
2-((N-(4-Phenoxyphenyl)carbamoyl)methyl)tetradec-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((N-(4-Phenoxyphenyl)carbamoyl)methyl)tetradec-4-enoic acid is a chemical compound with the molecular formula C28H37NO4 . It has a molecular weight of 451.607.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 451.607. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Derivatization Techniques
The compound 2-((N-(4-Phenoxyphenyl)carbamoyl)methyl)tetradec-4-enoic acid can be involved in synthesis and derivatization processes, which are crucial for developing various chemical analyses and materials. For instance, phenolic acids, to which our compound is related, can be instantly converted to derivatives suitable for gas chromatography (GC) analysis through treatment with methyl or ethyl chloroformate, catalyzed by pyridine. This technique is applicable even in the presence of water and leads to esterification or the production of alkoxycarbonyl ethers, facilitating the analysis of complex mixtures (Hušek, 1992).
Material Science and Polymer Research
The structural properties of compounds like this compound are pivotal in material science, especially in the synthesis of semiaromatic polyamides (SAPs) with varied carboxyl group content. These SAPs exhibit high glass transition temperatures and can be compressed into films, showing significant thermal mechanical performance. This application is particularly relevant in enhancing the compatibility and interfacial adhesion of composites like PA6T/carbon fiber (CF), indicating the potential of such compounds in advanced material development (Zhang et al., 2017).
Biochemical Research and Enzyme Activity
The biochemical applications of compounds structurally related to this compound are diverse, including their use in exploring enzyme activity. For instance, 4-Azido-2-hydroxybenzoic acid, a benzoic acid derivative, has been utilized as a photoprobe to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), highlighting the role of specific amino acids in the catalytic activity of these enzymes. This research provides insights into the mechanisms of enzyme action and the design of enzyme inhibitors (Xiong et al., 2006).
Environmental Science and Herbicide Degradation
In environmental science, understanding the behavior and degradation pathways of herbicides is crucial for pollution control and ecosystem management. Phenoxyacetic and benzoic acid herbicides, which share functional groups with our compound, have been studied for their solubility, mobility, and persistence in water systems. Research using membrane bioreactor (MBR) technology demonstrated the efficient breakdown of such herbicides, underscoring the importance of advanced treatment methods in mitigating environmental pollution (Ghoshdastidar & Tong, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-[2-oxo-2-(4-phenoxyanilino)ethyl]tetradec-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO4/c1-2-3-4-5-6-7-8-9-10-12-15-23(28(31)32)22-27(30)29-24-18-20-26(21-19-24)33-25-16-13-11-14-17-25/h10-14,16-21,23H,2-9,15,22H2,1H3,(H,29,30)(H,31,32)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZJIPGWTKKZDN-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2886675.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2886678.png)
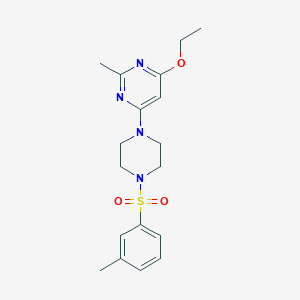
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B2886682.png)

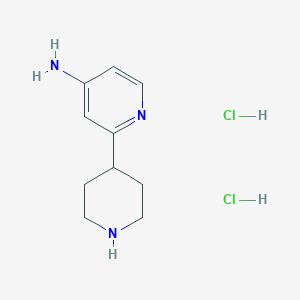
![1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2886685.png)
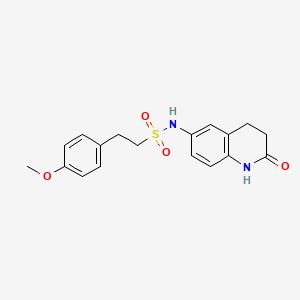
![4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2886688.png)
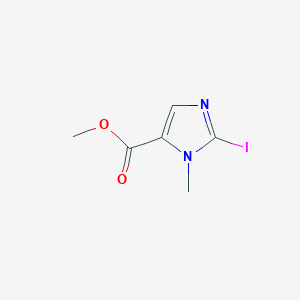

![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)
